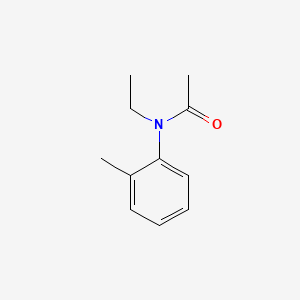

N-ethyl-N-(2-methylphenyl)acetamide

Overview

Description

N-ethyl-N-(2-methylphenyl)acetamide is a chemical compound . It is also known as N-ethyl-N-o-tolylacetamide .

Molecular Structure Analysis

The molecular weight of N-ethyl-N-(2-methylphenyl)acetamide is 177.25 . The IUPAC name is N-ethyl-N-(2-methylphenyl)acetamide and the InChI code is 1S/C11H15NO/c1-4-12(10(3)13)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 .Scientific Research Applications

Metabolism and Bioactivation Studies

- Herbicide Metabolism in Liver Microsomes : Acetochlor is metabolized in liver microsomes of both humans and rats. Rat liver microsomes metabolize acetochlor to CMEPA more effectively than human liver microsomes. This metabolism is part of a complex pathway leading to a DNA-reactive dialkylbenzoquinone imine, a proposed carcinogenic product (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Impact and Degradation

- Soil Reception and Activity : The reception and activity of acetochlor in soil are influenced by agricultural practices. Studies show how wheat straw and irrigation affect the herbicide's soil reception and herbicidal activity, indicating environmental interaction considerations (Banks & Robinson, 1986).

- Presence in the Hydrologic System : Research on the distribution of acetochlor in rain, streams, and groundwater shows its environmental presence, particularly following application to crops. This highlights concerns about water contamination and ecosystem impact (Kolpin, Nations, Goolsby, & Thurman, 1996).

Biodegradation Processes

- Biodegradation by Rhodococcus sp. : A study on the biodegradation of acetochlor by Rhodococcus sp. strain T3-1 reveals the involvement of a cytochrome P450 system in N-deethoxymethylation of acetochlor. This is crucial for understanding biological breakdown mechanisms and potential bioremediation strategies (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Photocatalytic Degradation

- Graphene/Titanium Dioxide Nanotubes for Removal : Research on the use of graphene/titanium dioxide nanotubes indicates enhanced photocatalytic activity for the degradation of acetaminophen, a metabolite of acetochlor. This offers insights into innovative methods for removing such contaminants from water (Tao, Liang, Zhang, & Chang, 2015).

properties

IUPAC Name |

N-ethyl-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-12(10(3)13)11-8-6-5-7-9(11)2/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXUDYGBXVDETA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361601 | |

| Record name | N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(2-methylphenyl)acetamide | |

CAS RN |

6932-92-9 | |

| Record name | N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

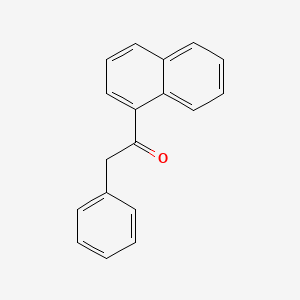

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

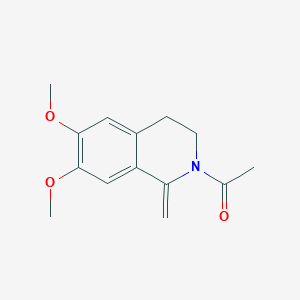

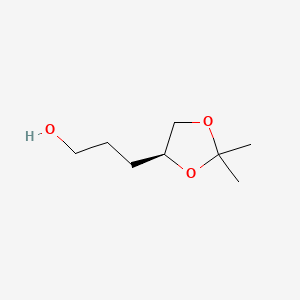

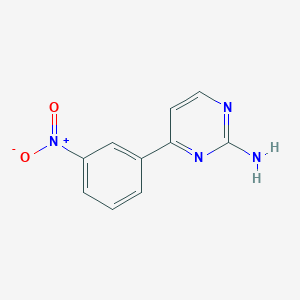

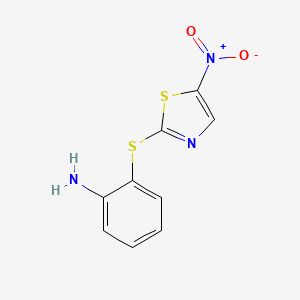

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

![Methyl 3-amino-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1607601.png)

![Benzyl-[1-(4-cyclohexylphenyl)ethyl]amine](/img/structure/B1607603.png)